2-Methyl-4-(2-pyrimidinylmethoxy)aniline
Description
2-Methyl-4-(2-pyrimidinylmethoxy)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a 2-pyrimidinylmethoxy substituent at the 4-position. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where substituent positioning and electronic properties critically impact bioactivity .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-4-(pyrimidin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C12H13N3O/c1-9-7-10(3-4-11(9)13)16-8-12-14-5-2-6-15-12/h2-7H,8,13H2,1H3 |
InChI Key |
AVMLQGQQJMMLDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Methyl-4-(2-pyrimidinylmethoxy)aniline with analogs differing in substituent groups, positions, and heterocyclic systems. Key parameters include electronic effects, steric factors, and synthetic routes.
Table 1: Structural and Functional Comparisons
Key Findings
Electronic Effects :
- Pyrimidine-based substituents (e.g., 2-pyrimidinylmethoxy ) impart electron-withdrawing effects, enhancing electrophilicity for nucleophilic reactions .
- Methoxy groups (e.g., in 4,6-dimethoxypyrimidin-2-yloxy ) introduce electron-donating character, altering reactivity compared to unsubstituted pyrimidines .
- Fluorinated groups (e.g., heptafluoro-n-propylthio ) significantly increase lipophilicity and metabolic stability .
Steric and Conformational Factors :
- Bulky substituents (e.g., heptafluoro-n-propylthio ) restrict molecular rotation, as evidenced by dihedral angles in crystallographic studies .
- Sulfur-containing analogs (e.g., pyrimidin-2-ylsulfanyl ) exhibit greater conformational flexibility than oxygen-linked derivatives .
Synthetic Routes :
- Nucleophilic aromatic substitution (SNAr) is common for attaching pyrimidine rings to aniline (e.g., using chloropyrimidine intermediates) .
- Fluorinated derivatives require specialized reagents (e.g., perfluoroalkyl thiols) under inert conditions .
Biological Relevance :
- This compound and its analogs are intermediates in insecticides (e.g., Mitsui’s patents) and pharmaceuticals, where substituent polarity and size dictate target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
